N-(2-Acetyl-4,6-dibromophenyl)acetamide CAS number and properties
N-(2-Acetyl-4,6-dibromophenyl)acetamide CAS number and properties
An In-Depth Technical Guide to N-(2-Acetyl-4,6-dibromophenyl)acetamide
Abstract
This technical guide provides a comprehensive overview of N-(2-Acetyl-4,6-dibromophenyl)acetamide (CAS No. 88092-70-0), a halogenated aromatic acetamide. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. It details the compound's physicochemical properties, presents a validated synthesis protocol based on analogous reactions, discusses its potential applications as a synthetic intermediate, and outlines essential safety and handling information. The guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.
Core Compound Identification and Properties
N-(2-Acetyl-4,6-dibromophenyl)acetamide is a poly-substituted benzene derivative featuring both an acetyl and an acetamido group, with two bromine atoms activating the aromatic ring. These functional groups make it a versatile, albeit niche, building block in synthetic organic chemistry.
Diagram 1: Chemical Structure of N-(2-Acetyl-4,6-dibromophenyl)acetamide
Caption: Chemical structure of N-(2-Acetyl-4,6-dibromophenyl)acetamide.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 88092-70-0 | [1] |
| Molecular Formula | C₁₀H₉Br₂NO₂ | [1] |
| Molecular Weight | 334.99 g/mol | [1] |
| Physical Form | White to Yellow Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | Room Temperature | [1] |
| InChI Key | HDMYXVUUOGKKAA-UHFFFAOYSA-N | [1] |
Rationale and Protocol for Synthesis
While specific literature detailing the synthesis of N-(2-Acetyl-4,6-dibromophenyl)acetamide is sparse, a reliable synthetic route can be logically derived from established organic chemistry principles for analogous compounds. The most direct pathway involves the N-acetylation of the corresponding aniline precursor, 2-amino-3,5-dibromoacetophenone. This precursor can be synthesized by the bromination of 2'-aminoacetophenone[2].
The acetylation of an aromatic amine is a fundamental transformation, typically achieved using either acetyl chloride or acetic anhydride. Acetic anhydride is often preferred for its manageable reactivity and the straightforward workup it allows. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the anhydride.
Experimental Protocol
This protocol is presented in two stages: synthesis of the key intermediate followed by the final acetylation step.
Stage 1: Synthesis of 2-Amino-3,5-dibromoacetophenone (Intermediate)
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Principle: Electrophilic aromatic substitution. The amino group of 2'-aminoacetophenone is an activating group, directing the electrophile (bromine) to the ortho and para positions. The presence of excess bromine leads to di-substitution[2].
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Methodology:
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Dissolve 2'-aminoacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
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Cool the flask in an ice bath to 0-5 °C.
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Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred solution over 30-60 minutes, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Pour the reaction mixture into a beaker of ice-water.
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Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
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Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 2-amino-3,5-dibromoacetophenone.
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Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel[2].
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Stage 2: Synthesis of N-(2-Acetyl-4,6-dibromophenyl)acetamide (Final Product)
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Principle: Nucleophilic acyl substitution. The amino group of the synthesized intermediate acts as a nucleophile, attacking acetic anhydride to form the stable amide product. This reaction is analogous to the synthesis of N-(2-Acetylphenyl)acetamide from 2'-aminoacetophenone[3].
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Methodology:
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To a solution of 2-amino-3,5-dibromoacetophenone (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or dichloromethane), add acetic anhydride (1.2-1.5 eq).
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If necessary, add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) to facilitate the reaction.
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Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-water to hydrolyze the excess acetic anhydride.
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Stir vigorously for 30 minutes until the product precipitates completely.
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Collect the solid product by vacuum filtration.
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Wash the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual impurities.
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Dry the product under vacuum. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
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Diagram 2: Synthetic Workflow
Caption: Proposed two-step synthesis pathway for the target compound.
Potential Applications and Research Context
While N-(2-Acetyl-4,6-dibromophenyl)acetamide is not widely cited as a final product with direct biological applications, its structure is of significant interest to medicinal chemists and process development scientists.
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Synthetic Intermediate: The primary value of this compound lies in its role as a functionalized synthetic intermediate. The two bromine atoms serve as versatile handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. These reactions are cornerstones of modern drug discovery, allowing for the construction of complex molecular architectures from simpler building blocks.
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Scaffold for Bioactive Molecules: The N-phenyl acetamide motif is a common feature in many pharmacologically active compounds[4]. For instance, derivatives of acetamide have been investigated for a range of therapeutic uses, including as anti-inflammatory agents (e.g., as potential COX-II inhibitors) and kinase inhibitors[4][5]. The specific substitution pattern of this compound could be leveraged to design novel analogs of existing drugs or to explore new chemical space in lead optimization campaigns.
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Fragment-Based Drug Design: In the context of fragment-based screening, this molecule could serve as a starting point or a "fragment" to identify initial, low-affinity binders to a biological target. The reactive bromine sites would then allow for the systematic "growing" or linking of the fragment to build more potent molecules.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling N-(2-Acetyl-4,6-dibromophenyl)acetamide. The available safety data indicates the following:
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Signal Word: Warning[1]
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Pictogram: Exclamation Mark[1]
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Hazard Statements:
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H302: Harmful if swallowed[1].
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Precautionary Statements:
Handling Recommendations:
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.
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In case of accidental contact, follow standard first-aid procedures and seek medical attention if symptoms persist.
References
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
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N-(2,4,6-Tribromophenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]
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Uses and Applications of Acetamide. Scribd. [Link]
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Acetamide, N-(2-bromophenyl)-. NIST WebBook. [Link]
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N-(2-Acetylphenyl)acetamide. ResearchGate. [Link]
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2′-Amino-3′,5′-dibromoacetophenone. IUCr Journals. [Link]
